N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles, in general, and 1,2,4-triazoles, in particular, are the focus of renewed interest among organic and medicinal chemists . They are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, in which 1H-1,2,4-triazole is more stable . The specific molecular structure of “this compound” was not found in the retrieved papers.Scientific Research Applications
Antimicrobial and Anticancer Applications
- Thiazole and triazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. These compounds, including structures similar to N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, show promise in treating infections and cancer due to their potent bioactivities (Dawood et al., 2011), (Mahmoodi et al., 2010).
Corrosion Inhibition
- The efficacy of thiazole and thiadiazole derivatives as corrosion inhibitors for metals has been investigated. These studies reveal that such compounds, including those structurally related to this compound, offer protection against corrosion, making them suitable for applications in metal preservation and maintenance (Yadav et al., 2015), (Kaya et al., 2016).
Other Applications
- Research on novel synthesis routes and structural characterization of related compounds demonstrates the continuous interest in expanding the chemical understanding and potential applications of thiazole and triazole derivatives. These compounds' versatile chemical frameworks allow for modifications that could lead to new properties and applications, including but not limited to, improved pharmacological activities and material science applications (Kariuki et al., 2021), (Liu et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticancer activities against various cell lines .
Mode of Action
It’s worth noting that similar compounds have shown potent cytotoxic activity . The interaction of these compounds with their targets often results in changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to disrupt the genetic pathways of cancer cells , which could potentially lead to apoptosis or cell death .
Result of Action
Similar compounds have shown potent cytotoxic activity against various cancer cell lines , indicating that they may induce cell death or inhibit cell proliferation.
properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-2-4-14(5-3-13)18-25-21-27(26-18)17(12-30-21)10-11-23-19(28)20(29)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWVWFWUIHECKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.